molecular formula C18H22N4O B7843028 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B7843028
M. Wt: 310.4 g/mol
InChI Key: WOCCBORDJRHXML-UHFFFAOYSA-N
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Description

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, supplied strictly for Research Use Only. This benzamide derivative features a 2-aminobenzamide scaffold linked to a 4-(4-methylpiperazin-1-yl)aniline group. The structural motif of substituted benzamides is recognized in scientific literature for its relevance in targeting key biological pathways . The incorporation of the methylpiperazine moiety is a common strategy in drug design to optimize physicochemical properties and enhance interaction with biological targets . Researchers are investigating this compound and its structural analogs for their potential as inhibitors of various kinases and other enzymes involved in signal transduction . Similar N-phenylbenzamide compounds have demonstrated promising anti-cancer properties in preclinical models, including dual inhibition of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), which are validated targets in colon cancer research . Furthermore, related molecular frameworks incorporating the 4-methylpiperazin-1-yl group have shown activity against discoidin-domain receptors (DDRs) and other kinase targets, suggesting a broad potential research utility for this chemical class in inflammation and oncology studies . This product is intended for non-clinical, in-vitro research applications by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCCBORDJRHXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a benzamide moiety, and a phenyl ring substituted with a methylpiperazine group. This unique configuration contributes to its biological activity and interaction with molecular targets.

The primary mechanism of action for this compound involves its role as a tyrosine kinase inhibitor . By binding to the active sites of specific kinases, it inhibits their activity, leading to reduced cell proliferation in cancerous tissues. The binding occurs through hydrogen bonds and hydrophobic interactions with critical residues in the enzyme's active site .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its inhibitory effects on various cancer cell lines, particularly those expressing BCR-ABL fusion proteins, which are common in chronic myeloid leukemia (CML). In vitro studies have demonstrated IC50 values in the low nanomolar range against these kinases, indicating potent activity .

Comparative Analysis with Other Compounds

A comparison with other known tyrosine kinase inhibitors highlights the unique efficacy of this compound. For instance, compounds like Imatinib and Nintedanib have shown effective inhibition against similar targets but may lack the selectivity that this compound possesses due to its specific structural features .

Compound NameTarget KinaseIC50 (nM)Notes
This compoundBCR-ABL~50High selectivity
ImatinibBCR-ABL~30Broad use in CML
NintedanibVEGFR~25Effective in multiple cancers

Case Studies

Several case studies have illustrated the potential of this compound:

  • Study on CML Cell Lines : A study conducted on K562 cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, supporting its role as an effective therapeutic agent against CML .
  • In Vivo Efficacy : Animal model studies indicated that administration of the compound resulted in tumor size reduction in xenograft models, further validating its anticancer potential .
  • Resistance Mechanisms : Research into resistance mechanisms revealed that mutations in the kinase domain can affect drug efficacy, but modifications to the compound's structure may enhance its effectiveness against resistant strains .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide exhibit significant anticancer activities. A study demonstrated that derivatives of this compound showed potent inhibitory effects against several receptor tyrosine kinases (RTKs), including EGFR, HER-2, and PDGFR, which are crucial targets in cancer therapy. The cytotoxicity was evaluated across various cancer cell lines, revealing promising results in inhibiting cell proliferation at low micromolar concentrations .

In Vitro Studies

In vitro studies have shown that analogs of this compound possess varying degrees of activity against different cancer cell lines. For instance, compounds derived from this structure demonstrated IC50 values in the range of 5.6 μM to 40 μM against chronic myelogenous leukemia (CML) cell lines such as K562 and HL60 . These findings suggest that modifications to the compound's structure can significantly influence its potency.

In Vivo Studies

Although most studies focus on in vitro evaluations, preliminary in vivo studies indicate that certain derivatives may also exhibit antitumor activity in animal models. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in a biological context.

Applications in Drug Development

Given its promising biological profile, this compound is being explored as a lead compound for developing new anticancer therapies. Its structural similarity to established kinase inhibitors like imatinib suggests potential for further optimization to improve efficacy and reduce resistance .

Comparison with Similar Compounds

Imatinib

Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) shares the 4-methylpiperazine-benzamide scaffold but replaces the 2-amino group with a pyrimidinylamino substituent. This modification enables selective inhibition of BCR-ABL and c-KIT kinases, leading to its FDA approval for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) . Unlike 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, imatinib’s pyrimidinylamino group directly engages ABL kinase’s catalytic domain, a feature critical for potency .

AP24534 (Ponatinib)

AP24534 (3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide) incorporates an alkyne linker and trifluoromethylphenyl group, enabling activity against BCR-ABL mutants like T315I. Its IC₅₀ for T315I BCR-ABL is <1 nM, surpassing imatinib’s efficacy in resistant CML models . The 2-amino group in the compound of interest may lack the steric bulk needed to evade mutant kinase gatekeeper residues, highlighting structural trade-offs in drug design.

Masitinib

Masitinib (N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide) replaces the 2-amino group with a thiazolylamino moiety, enhancing c-KIT selectivity. It inhibits c-KIT with IC₅₀ values in the nanomolar range and is used in mast cell tumors .

Table 1: Kinase Inhibitors Comparison

Compound Name Molecular Formula Primary Target(s) Key Activity Reference
2-Amino-N-[4-(4-MP)phenyl]benzamide C₁₉H₂₃N₅O c-KIT, PDGFR Preclinical kinase inhibition
Imatinib C₂₉H₃₁N₇O BCR-ABL, c-KIT FDA-approved for CML/GIST
AP24534 (Ponatinib) C₂₉H₂₈F₃N₇O BCR-ABL (T315I mutant) Pan-BCR-ABL inhibitor (IC₅₀ <1 nM)
Masitinib C₂₈H₃₀N₆O c-KIT Mast cell tumor suppression

2-Aminobenzamide Derivatives with Varied Substituents

CI-994 (N-Acetyldinaline)

CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide) retains the 2-aminobenzamide core but lacks the 4-methylpiperazine group. It inhibits histone deacetylases (HDACs), inducing histone H3 hyperacetylation at IC₅₀ ~4 µM, and is under clinical investigation for solid tumors . This contrasts with the kinase-focused activity of this compound, underscoring how substituents dictate target specificity.

Antimicrobial 2-Aminobenzamides

Simpler analogs like 2-amino-N-(4-fluorophenyl)benzamide (C₁₃H₁₁FN₂O) exhibit moderate antimicrobial activity, with MIC values of 32 µg/mL against Staphylococcus aureus . The absence of the 4-methylpiperazine group in these compounds reduces kinase affinity but retains antibacterial properties, suggesting the 4-methylpiperazine moiety is critical for eukaryotic target engagement.

Table 2: 2-Aminobenzamide Derivatives

Compound Name Molecular Formula Target Key Activity Reference
CI-994 C₁₅H₁₅N₃O₂ HDAC HDAC inhibition (IC₅₀ ~4 µM)
2-Amino-N-(4-fluorophenyl)benzamide C₁₃H₁₁FN₂O Bacterial enzymes Antibacterial (MIC 32 µg/mL)

Structural Analogs with Divergent Targets

Thiazolidinone Derivatives

Its pKa of 12.3 suggests enhanced solubility at physiological pH, though its biological targets remain uncharacterized .

Research Findings and SAR Insights

  • 4-Methylpiperazine Role : The 4-methylpiperazine group enhances solubility and stabilizes cation-π interactions in kinase ATP pockets, as seen in imatinib and masitinib .
  • 2-Amino Group Impact: The 2-amino substituent may hydrogen-bond with kinase hinge regions, but its smaller size compared to imatinib’s pyrimidinylamino group could reduce potency against ABL mutants .
  • Alkyne Linkers : AP24534’s alkyne linker bypasses steric hindrance in T315I mutants, demonstrating how structural flexibility overcomes resistance .

Preparation Methods

Preparation of 4-(4-Methylpiperazin-1-yl)aniline

The synthesis begins with introducing the 4-methylpiperazine group to an aromatic ring. A halogenated precursor, such as 1-bromo-4-nitrobenzene, undergoes nucleophilic aromatic substitution with 1-methylpiperazine in the presence of a palladium catalyst. Adapted from the methodology in, this reaction employs:

  • Catalyst system : Pd(OAc)₂ (0.157 g, 0.7 mmol) and BINAP (0.64 g, 1 mmol) in toluene.

  • Base : Cesium carbonate (19.5 g, 60 mmol).

  • Conditions : 100°C for 12 hours under nitrogen.

The intermediate nitro compound is reduced to the corresponding aniline using zinc powder (0.118 g, 1.8 mmol) and ammonium chloride (0.1 g, 1.8 mmol) in ethanol at 80°C for 12 hours, yielding 4-(4-methylpiperazin-1-yl)aniline with 86% efficiency.

Synthesis of 2-Aminobenzoyl Chloride

2-Aminobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by TLC, and excess SOCl₂ is removed under vacuum to yield a pale yellow solid.

Amide Bond Formation

The final step involves coupling 2-aminobenzoyl chloride with 4-(4-methylpiperazin-1-yl)aniline. Drawing from, this reaction is performed in water instead of organic solvents for environmental sustainability:

  • Solvent : Process water (350 g).

  • Base : Sodium hydroxide to maintain pH 8–9.

  • Conditions : 0–5°C with slow addition of the acyl chloride in portions.

  • Yield : ~85% after purification via silica gel chromatography (ethyl acetate/hexane, 20:1).

Table 1: Key Reaction Parameters for Route 1

StepReagents/ConditionsYieldSource
Piperazine SubstitutionPd(OAc)₂, BINAP, Cs₂CO₃, toluene, 100°C90%
Nitro ReductionZn, NH₄Cl, ethanol, 80°C86%
Amide CouplingH₂O, NaOH, 0–5°C85%

Synthetic Route 2: Reductive Amination Approach

Nitration and Subsequent Reduction

An alternative route starts with 2-nitro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. The nitro group is reduced using sodium borohydride (NaBH₄, 2 eq) and calcium chloride (CaCl₂, 1 eq) in methanol under reflux for 2 hours. This method avoids harsh reducing agents, achieving a 78% yield.

Coupling with Piperazine Derivative

The intermediate amine is coupled with 4-methylpiperazine using EDCI/HOBt-mediated amidation in tetrahydrofuran (THF) at room temperature for 24 hours. This step emphasizes the versatility of carbodiimide coupling agents in forming stable amide bonds.

Table 2: Comparative Yields for Reductive Amination

Reducing AgentSolventTemperatureYieldSource
Zn/NH₄ClEthanol80°C86%
NaBH₄/CaCl₂MethanolReflux78%

Optimization of Reaction Conditions

Solvent and Base Selection

Water-based systems, as demonstrated in, offer eco-friendly advantages over traditional solvents like DMF or THF. The use of cesium carbonate in Route 1 enhances nucleophilicity, while sodium hydroxide in Route 2 ensures efficient deprotonation during amide formation.

Catalytic Systems

Palladium-based catalysts (Pd(OAc)₂/BINAP) are critical for C–N bond formation in aromatic substitutions. Alternative catalysts such as CuI have been explored but show lower efficiency (<70%).

Temperature and Time Parameters

  • Substitution Reactions : 100°C for 12 hours.

  • Reductions : 80°C for 12 hours (Zn/NH₄Cl) vs. reflux for 2 hours (NaBH₄/CaCl₂).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard, with solvent systems tailored to polarity:

  • Non-polar impurities : Ethyl acetate/hexane (20:1).

  • Polar byproducts : Dichloromethane/methanol (30:1).

Spectroscopic Analysis

  • ¹H-NMR : Characteristic peaks for the piperazine moiety (δ 2.2–2.5 ppm, methyl group; δ 3.5–4.0 ppm, piperazine protons) and aromatic amines (δ 6.8–7.2 ppm).

  • MS : Molecular ion peak at m/z 325.4 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₅O.

Comparative Analysis of Synthetic Methods

Route 1 offers higher yields (85–90%) but requires palladium catalysts, increasing costs. Route 2 uses cheaper reductants like NaBH₄ but achieves lower yields (78%). Environmental considerations favor water-based coupling in Route 1 , while Route 2’s shorter reaction time may benefit industrial scalability.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide?

The synthesis typically involves coupling a benzamide derivative with a substituted aniline precursor. For example, intermediates like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride can be prepared via nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by reduction of the nitro group and HCl treatment . Subsequent benzoylation with 2-aminobenzoic acid derivatives under coupling agents (e.g., EDC/HOBt) yields the final compound. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts.

Q. How is the compound structurally characterized in academic research?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR confirms aromatic protons (δ 6.5–8.5 ppm), methylpiperazine signals (δ 2.3–3.5 ppm), and amide NH (δ ~10 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 350.187 for [M+H]⁺).
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) reveal bond angles and torsion angles, as seen in related piperazine-benzamide analogs .

Q. What pharmacological targets are associated with this compound?

The compound’s piperazine and benzamide moieties suggest interactions with G-protein-coupled receptors (GPCRs) or kinases. For example, analogs with similar structures (e.g., imatinib derivatives) target tyrosine kinases like Bcr-Abl by binding to ATP pockets . Computational docking studies (AutoDock Vina) can predict binding affinities to receptors such as dopamine D3 or serotonin 5-HT1A .

Advanced Research Questions

Q. How can solubility challenges be addressed during in vitro assays?

Poor aqueous solubility (common in aromatic amines) is mitigated via:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt formation : Hydrochloride salts improve solubility, as seen in 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability in cellular models .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). To address this:

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) across replicates.
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) and SPR (binding kinetics) .
  • Metabolic stability checks : Use liver microsomes to rule out rapid degradation .

Q. How is multi-target activity evaluated for this compound?

Advanced profiling includes:

  • Panel screening : Test against kinase libraries (e.g., Eurofins KinaseProfiler) or GPCR arrays.
  • Pathway analysis : RNA-seq or proteomics identifies downstream effects (e.g., MAPK/ERK suppression) .
  • In silico polypharmacology : Tools like SwissTargetPrediction rank potential off-targets .

Q. What experimental designs optimize lead compound derivatization?

  • SAR studies : Modify the benzamide’s amino group (e.g., alkylation, acylation) or piperazine’s N-methyl group to enhance potency.
  • Fragment-based design : Merge with bioactive fragments (e.g., pyrimidine from imatinib) to improve selectivity .
  • In vivo PK/PD : Assess bioavailability in rodent models using LC-MS/MS for plasma quantification .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for piperazine coupling to avoid hydrolysis .
  • Analytical QC : Use HPLC-PDA (≥95% purity) and Karl Fischer titration for moisture control.
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies (IACUC approval) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.